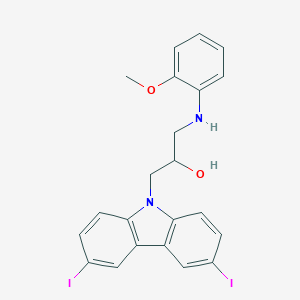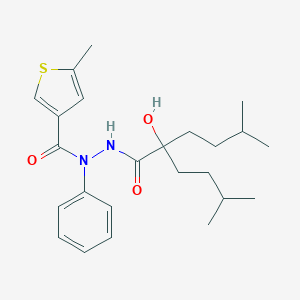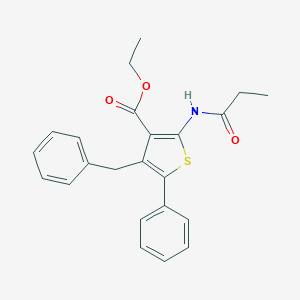![molecular formula C23H20BrNO4 B406849 2-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}-3-methylbutanoic acid CAS No. 485389-29-5](/img/structure/B406849.png)
2-{1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid is a complex organic compound with a unique structure characterized by multiple fused rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6650~2,7~0~9,14~The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)propanoic acid: Similar structure but different functional groups.
2-(1-Nitro-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate: Contains a nitro group instead of a bromo group.
Uniqueness
The uniqueness of 2-(1-Bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid lies in its specific functional groups and the potential biological activities associated with them. The presence of the bromo group and the butanoic acid moiety may confer unique properties that differentiate it from similar compounds .
Eigenschaften
CAS-Nummer |
485389-29-5 |
|---|---|
Molekularformel |
C23H20BrNO4 |
Molekulargewicht |
454.3g/mol |
IUPAC-Name |
2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C23H20BrNO4/c1-11(2)19(22(28)29)25-20(26)17-16-12-7-3-5-9-14(12)23(24,18(17)21(25)27)15-10-6-4-8-13(15)16/h3-11,16-19H,1-2H3,(H,28,29) |
InChI-Schlüssel |
BHOPTXQDKWCXCT-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)O)N1C(=O)C2C3C4=CC=CC=C4C(C2C1=O)(C5=CC=CC=C35)Br |
Kanonische SMILES |
CC(C)C(C(=O)O)N1C(=O)C2C3C4=CC=CC=C4C(C2C1=O)(C5=CC=CC=C35)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-ETHOXYPHENYL)-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE](/img/structure/B406771.png)
![1-chloro-4-{4-nitrophenyl}-2-({2-nitrophenyl}sulfanyl)-6-iodo-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406774.png)
![N-(4-{6-[4-(acetylamino)phenyl][1,3]thiazolo[4,5-f][1,3]benzothiazol-2-yl}phenyl)acetamide](/img/structure/B406776.png)

![N-[4-(6-{4-[(thien-2-ylcarbonyl)amino]phenyl}[1,3]thiazolo[4,5-f][1,3]benzothiazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B406778.png)
![4-methyl-N-[1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B406779.png)
![N-[2-(4-bromophenyl)-1-({4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B406781.png)
![N-[1-{[4-(aminosulfonyl)anilino]carbonyl}-2-(2-furyl)vinyl]-4-tert-butylbenzamide](/img/structure/B406782.png)

![4-[5-(9-anthryl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B406784.png)
![1-Bromo-17-(3-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B406785.png)
![2,2,2-trifluoro-N-[4-(6-{4-[(trifluoroacetyl)amino]phenyl}[1,3]thiazolo[4,5-f][1,3]benzothiazol-2-yl)phenyl]acetamide](/img/structure/B406786.png)
![Butyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406788.png)
